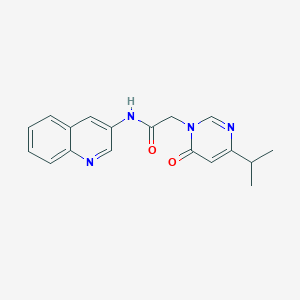

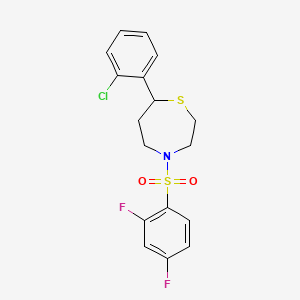

2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide, also known as IQA, is a chemical compound that has been studied extensively for its potential applications in scientific research. IQA belongs to a class of compounds called kinase inhibitors, which have been shown to have a wide range of biological activities.

Aplicaciones Científicas De Investigación

Antitubercular Activity

2-(Quinolin-4-yloxy)acetamides, closely related to the chemical structure of interest, have been identified as potent and selective in vitro inhibitors of Mycobacterium tuberculosis growth. These compounds demonstrated highly potent antitubercular activity against both drug-susceptible and drug-resistant Mycobacterium tuberculosis strains, with minimum inhibitory concentration (MIC) values in the submicromolar range. They exhibited no apparent toxicity to mammalian cells and showed intracellular activities comparable to those of isoniazid and rifampin in a macrophage model of Mtb infection. A synergistic effect with rifampin was also noted, indicating their potential as novel alternative therapeutics for tuberculosis treatment (Giacobbo et al., 2017).

Chemical Synthesis Advances

In another study, novel α-(acyloxy)-α-(quinolin-4-yl)acetamides were synthesized via a Passerini three-component reaction involving an isocyanide, quinoline-4-carbaldehyde, and arenecarboxylic acids. This one-pot synthesis at room temperature yielded quantitative results, showcasing the versatility and efficiency of this method in creating quinoline-attached acetamide derivatives (Taran et al., 2014).

Structural and Fluorescence Properties

Research into the structural aspects of amide-containing isoquinoline derivatives, which are structurally related to the compound , revealed their potential in forming gels and crystalline solids with mineral acids. These compounds showed varying fluorescence emissions based on their protonation states and interactions with other molecules, suggesting their application in material science and fluorescence studies (Karmakar et al., 2007).

Antimicrobial Activities

A series of pyridine, quinoline, and coumarin derivatives attached to pyridinecarboxamide groups, which are chemically akin to the compound of interest, were synthesized and evaluated for their antimicrobial properties. These novel synthesized compounds exhibited a wide range of antibacterial activities, indicating their potential as antimicrobial agents (Nabila et al., 2017).

Propiedades

IUPAC Name |

2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)-N-quinolin-3-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c1-12(2)16-8-18(24)22(11-20-16)10-17(23)21-14-7-13-5-3-4-6-15(13)19-9-14/h3-9,11-12H,10H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISKGTRRRUVZBED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=O)N(C=N1)CC(=O)NC2=CC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[1,1'-Biphenyl]-4-yl}carbamoyl)-3-nitrobenzoic acid](/img/structure/B2912871.png)

![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-3-methylbutanamide](/img/structure/B2912874.png)

![(E)-4-(Dimethylamino)-N-(6-oxo-2-propan-2-yl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-7-yl)but-2-enamide](/img/structure/B2912878.png)

![3-[4-(2,4-Dimethylphenyl)piperazine-1-carbonyl]-8-methoxychromen-2-one](/img/structure/B2912886.png)

![N-(3-acetamidophenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2912890.png)

![3-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2912893.png)